molecular formula C28H22N2O5S2 B14152110 N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide CAS No. 827010-26-4

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide

Katalognummer: B14152110
CAS-Nummer: 827010-26-4
Molekulargewicht: 530.6 g/mol
InChI-Schlüssel: NDRXRPBZUSXDIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes naphthalene and sulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of naphthalene-2-sulfonyl chloride with aniline derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then reacted with acetic anhydride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in various chemical processes.

Wirkmechanismus

The mechanism of action of N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide groups play a crucial role in these interactions, as they can form strong hydrogen bonds with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Another sulfonamide compound with similar structural features.

    4-Methyl-N-(2-((naphthalen-1-ylmethylene)-amino)-phenyl)-benzenesulfonamide: Shares the naphthalene and sulfonamide groups.

Uniqueness

N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide is unique due to its specific combination of naphthalene and sulfonamide groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

827010-26-4

Molekularformel

C28H22N2O5S2

Molekulargewicht

530.6 g/mol

IUPAC-Name

N-[2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C28H22N2O5S2/c1-20(31)29-27-12-6-7-13-28(27)30(36(32,33)25-16-14-21-8-2-4-10-23(21)18-25)37(34,35)26-17-15-22-9-3-5-11-24(22)19-26/h2-19H,1H3,(H,29,31)

InChI-Schlüssel

NDRXRPBZUSXDIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1N(S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.